N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-1-(2-morpholin-4-ylethyl)triazole-4-carboxamide
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Overview
Description
N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-1-(2-morpholin-4-ylethyl)triazole-4-carboxamide is a complex organic compound that features a unique combination of chromene, morpholine, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-1-(2-morpholin-4-ylethyl)triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materialsEach step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-1-(2-morpholin-4-ylethyl)triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the chromene moiety can yield quinone derivatives, while nucleophilic substitution can introduce various functional groups onto the morpholine ring .
Scientific Research Applications
N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-1-(2-morpholin-4-ylethyl)triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-1-(2-morpholin-4-ylethyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes or receptors, while the triazole ring can form stable complexes with metal ions. The morpholine moiety can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
2H/4H-Chromenes: These compounds have a similar chromene moiety and are known for their versatile biological profiles.
Uniqueness
N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-1-(2-morpholin-4-ylethyl)triazole-4-carboxamide is unique due to its combination of chromene, morpholine, and triazole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not typically observed in simpler compounds .
Properties
IUPAC Name |
N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-1-(2-morpholin-4-ylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c25-19(20-13-16-6-5-15-3-1-2-4-18(15)27-16)17-14-24(22-21-17)8-7-23-9-11-26-12-10-23/h1-4,14,16H,5-13H2,(H,20,25)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFJJGSVMSPASQ-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1CNC(=O)C3=CN(N=N3)CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@H]1CNC(=O)C3=CN(N=N3)CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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